molecular formula C12H8ClN3 B1599887 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 208459-81-8

4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1599887
CAS RN: 208459-81-8
M. Wt: 229.66 g/mol
InChI Key: YDDOENFAKYOBJS-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, commonly known as CP7P, is an organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. It is an important intermediate in the synthesis of many heterocyclic compounds and has been used in various scientific research applications. CP7P is a versatile compound with a wide range of biological and physiological effects, making it a valuable tool in laboratory experiments.

Mechanism of Action

Target of Action

4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a potent kinase inhibitor . Its primary targets include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . The binding of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine to these enzymes disrupts the normal signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of these kinases disrupts the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Result of Action

The compound’s action results in significant cytotoxic effects against different cancer cell lines . It induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .

Action Environment

The action, efficacy, and stability of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its potency .

properties

IUPAC Name

4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDOENFAKYOBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467625
Record name 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

208459-81-8
Record name 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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